molecular formula C21H26N2O3 B2664605 4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 953914-64-2

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2664605
CAS No.: 953914-64-2
M. Wt: 354.45
InChI Key: VBQMVTKLDIKUEG-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic benzamide derivative intended for research applications. Compounds within this structural class, which feature a benzamide core linked to a phenylmorpholine group, are of significant interest in medicinal chemistry and preclinical research for investigating a range of disorders . Benzamide derivatives have demonstrated research utility in exploring treatments for central nervous system (CNS) conditions, such as schizophrenia, anxiety, and neurodegenerative diseases . Furthermore, this class of compounds is also investigated in the context of metabolic disorders, including obesity, diabetes, and dyslipidemia, due to their potential role in regulating energy homeostasis . The molecular architecture of this compound, which combines a methoxy-substituted benzamide with a 2-phenylmorpholine propyl chain, is characteristic of ligands designed to interact with specific neurological and metabolic receptors . Researchers can utilize this compound as a chemical tool or reference standard to probe its mechanism of action, pharmacological properties, and potential research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-10-8-18(9-11-19)21(24)22-12-5-13-23-14-15-26-20(16-23)17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQMVTKLDIKUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzoic acid with 3-(2-phenylmorpholin-4-yl)propylamine under appropriate reaction conditions to form the desired benzamide . The reaction conditions often include the use of coupling agents, solvents, and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and electrophiles (e.g., nitric acid for nitration). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

4-Methoxy-N-[3-(4-morpholinyl)propyl]benzamide

This analogue lacks the 2-phenyl group on the morpholine ring, significantly reducing steric hindrance and lipophilicity. The absence of the phenyl group may improve solubility but reduce binding affinity to hydrophobic targets. NMR and IR data confirm the morpholine ring’s conformational flexibility, which could influence pharmacokinetic profiles .

4-Ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Computational modeling suggests that the ethyl group may occupy a larger hydrophobic pocket in target receptors compared to methoxy .

4-Methoxy-N-(6-methyl-2-benzothiazolyl)-3-(4-morpholinylsulfonyl)benzamide

These modifications are associated with enhanced inhibitory activity against kinases such as EGFR in preliminary assays .

4-Methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Replacing the benzamide with a sulfonamide alters hydrogen-bonding interactions. Sulfonamides are known for their affinity to metalloenzymes like carbonic anhydrase, suggesting divergent therapeutic applications compared to benzamide derivatives .

Pharmacological and Physicochemical Insights

  • Metabolic Stability : Morpholine derivatives generally exhibit moderate CYP450-mediated metabolism, but the phenyl group may slow hepatic clearance .

Biological Activity

4-Methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a methoxy group, a morpholine ring, and a benzamide moiety, suggests various interactions with biological targets. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure includes:

  • A methoxy group (OCH3-OCH_3)
  • A phenylmorpholine moiety
  • A propyl chain attached to the nitrogen of the benzamide

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring may engage in hydrophobic interactions. These interactions can modulate protein activity, leading to diverse biological effects.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and HBV by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Table 1: Antiviral Efficacy of Related Compounds

Compound NameVirus TargetedIC50 (μM)Mechanism of Action
IMB-0523HBV5.0Increases A3G levels
IMB-26HIV8.0Enhances A3G activity
IMB-35HCV7.5Modulates immune response

Antibacterial Properties

The compound has also been investigated for its antibacterial potential. Studies on similar morpholine-containing compounds suggest efficacy against both Gram-positive and Gram-negative bacteria. The presence of the morpholine ring enhances membrane permeability, allowing better interaction with bacterial targets .

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus12 μg/mLModerate
Escherichia coli8 μg/mLHigh
Pseudomonas aeruginosa20 μg/mLLow

Case Studies

  • Anti-HBV Activity : A study evaluated the anti-HBV activity of a derivative similar to this compound using HepG2.2.15 cells. The compound was found to inhibit HBV replication significantly, with an IC50 value indicating effective antiviral action .
  • Toxicity Assessment : Acute toxicity studies in mice revealed that the compound has a median lethal dose (LD50) greater than 500 mg/kg, suggesting a favorable safety profile for further development .

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